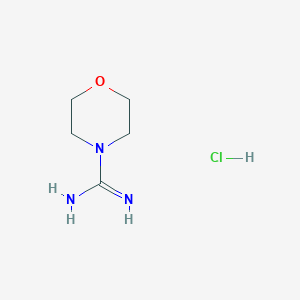

Morpholine-4-carboximidamide hydrochloride

Description

BenchChem offers high-quality Morpholine-4-carboximidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine-4-carboximidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

morpholine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.ClH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXSXDMXKUUYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5638-78-8 | |

| Record name | 4-Morpholinecarboximidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5638-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Morpholine-4-carboximidamide Hydrochloride

This guide provides a comprehensive technical overview of Morpholine-4-carboximidamide hydrochloride (CAS No: 5638-78-8), a molecule of significant interest in contemporary chemical and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, analytical methodologies, synthesis, and potential applications, grounding all information in established scientific principles and peer-reviewed data.

Introduction: A Molecule of Growing Importance

Morpholine-4-carboximidamide hydrochloride is an organic salt consisting of a morpholine ring N-substituted with a carboximidamide group, presented as its hydrochloride salt.[1][2] The morpholine moiety is a well-established pharmacophore in medicinal chemistry, prized for its favorable physicochemical and metabolic properties.[3][4][5] The incorporation of the carboximidamide functional group, a guanidine isostere, imparts unique electronic and hydrogen-bonding characteristics, making this compound a versatile building block and a candidate for biological screening.[6] Its hydrochloride form enhances stability and aqueous solubility, crucial attributes for both synthetic manipulation and pharmaceutical formulation.[7][8]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. These properties dictate its behavior in both chemical reactions and biological systems.

Structural and Molecular Data

The fundamental identity of Morpholine-4-carboximidamide hydrochloride is defined by its molecular structure and associated identifiers.

| Property | Value | Source(s) |

| CAS Number | 5638-78-8 | |

| Molecular Formula | C₅H₁₂ClN₃O | [7] |

| Molecular Weight | 165.62 g/mol | [7] |

| Free Base Formula | C₅H₁₁N₃O | [7] |

| Free Base M.W. | 129.16 g/mol | [7] |

| IUPAC Name | 4-morpholinecarboximidamide hydrochloride | [9] |

| InChI Key | DUXSXDMXKUUYHP-UHFFFAOYSA-N | |

| Appearance | Colorless to white crystalline solid | [7][8] |

| Melting Point | 138-139 °C | [7][10] |

The structure features a six-membered morpholine ring in a chair conformation.[6] This is attached to a carboximidamide group, which possesses both single and double bond character within its CN₃ unit.[6]

Solubility and Stability

The compound's utility is significantly enhanced by its solubility and stability profile.

-

Solubility : It exhibits high solubility in water (42.3 mg/mL), a direct consequence of its ionic hydrochloride salt form.[7] This property is highly advantageous for creating aqueous formulations for biological assays and facilitates purification during synthesis.[7]

-

Stability : The hydrochloride salt form provides improved stability over the free base.[7] For long-term storage, it is recommended to keep the compound in a dry, cool, well-ventilated place under an inert atmosphere.[10][11]

Synthesis and Characterization

The synthesis and rigorous analytical characterization of Morpholine-4-carboximidamide hydrochloride are critical for ensuring its purity and identity, which are prerequisites for reliable downstream applications.

Synthetic Pathway Overview

A common and effective route to synthesize the parent free base, 4-Morpholine-carboxamidine, involves the reaction of O-methylisourea sulfate with morpholine. This pathway is a self-validating system where the formation of the intermediate salt and the final product can be monitored and confirmed at each stage.

Sources

- 1. Morpholine-4-carboximidamide Hydrobromide | C5H12BrN3O | CID 2806564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]

- 8. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride … [cymitquimica.com]

- 9. Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [sigmaaldrich.com]

- 10. Cas 5638-78-8,morpholine-4-carboximidamide | lookchem [lookchem.com]

- 11. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dimethoxy-2,2'-bipyridine (CAS: 17217-57-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxy-2,2'-bipyridine is a pivotal heterocyclic organic compound, distinguished by its bipyridine core functionalized with electron-donating methoxy groups. This structural arrangement not only defines its three-dimensional architecture but also governs its electronic properties, making it a highly versatile ligand in coordination chemistry and a valuable building block in medicinal chemistry and materials science. Its ability to form stable complexes with a wide array of transition metals is central to its application in catalysis, the development of novel therapeutic agents, and the construction of advanced materials for optoelectronic devices.[1][2][3] This guide provides a comprehensive exploration of the core physicochemical properties of 4,4'-dimethoxy-2,2'-bipyridine, offering both foundational data and detailed experimental protocols to empower researchers in their scientific endeavors.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,4'-dimethoxy-2,2'-bipyridine is fundamental to its application. These properties dictate its behavior in different environments, influencing its solubility, membrane permeability, and interaction with biological targets.

| Property | Value | Source(s) |

| CAS Number | 17217-57-1 | |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [4] |

| Molecular Weight | 216.24 g/mol | [4] |

| Appearance | White to off-white or pale yellow crystalline powder | |

| Melting Point | 168-171 °C | |

| pKa (predicted) | 5.69 ± 0.30 | [5] |

| XLogP3 (predicted) | 1.4 | [4] |

Solubility Profile

The solubility of a compound is a critical determinant of its utility, particularly in drug development where aqueous solubility is paramount for bioavailability. 4,4'-Dimethoxy-2,2'-bipyridine is generally described as being soluble in polar organic solvents.[6] The nitrogen atoms in the pyridine rings can be protonated, leading to enhanced solubility in acidic aqueous solutions.[7]

Qualitative Solubility:

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The hydrophobic bipyridine core limits aqueous solubility. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Sparingly soluble | Similar to water, with minimal enhancement from salt content. |

| Ethanol | Soluble | The polar hydroxyl group of ethanol interacts favorably with the polar functionalities of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[8] |

| Dichloromethane (DCM) | Soluble | A moderately polar solvent that can effectively solvate the molecule. |

The determination of aqueous solubility is a cornerstone of preclinical drug development. For nitrogen-containing heterocyclic compounds, solubility can be significantly influenced by pH due to the protonation of the nitrogen atoms.[9][10][11] Therefore, it is crucial to determine the solubility profile across a range of pH values.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[7]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4,4'-dimethoxy-2,2'-bipyridine to a series of glass vials, each containing a known volume of the desired aqueous buffer (e.g., purified water, 0.1 M HCl, PBS pH 7.4).

-

The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is achieved.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath, typically at 25 °C or 37 °C, to mimic physiological conditions.

-

Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). The time to reach equilibrium should be determined empirically by taking measurements at various time points until the concentration in solution remains constant.

-

-

Sample Processing:

-

Allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe with a filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of 4,4'-dimethoxy-2,2'-bipyridine in the diluted samples using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Construct a calibration curve using standards of known concentration to accurately determine the concentration in the samples.

-

Calculate the solubility in the original supernatant, accounting for the dilution factor.

-

Determination of Lipophilicity (LogP) by Shake-Flask Method

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[12][13] The shake-flask method provides a direct measure of the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water.[14][15][16]

Protocol:

-

Phase Pre-saturation:

-

In a large vessel, mix equal volumes of n-octanol and the relevant aqueous buffer (e.g., PBS pH 7.4).

-

Shake vigorously for 24 hours to ensure mutual saturation of the two phases.

-

Allow the phases to separate completely before use.

-

-

Partitioning:

-

Prepare a stock solution of 4,4'-dimethoxy-2,2'-bipyridine in the pre-saturated aqueous buffer.

-

In a glass vial, combine a known volume of the stock solution with a known volume of the pre-saturated n-octanol.

-

Seal the vial and shake gently for a predetermined time (e.g., 1-2 hours) to allow for partitioning between the two phases. Avoid vigorous shaking that can lead to the formation of stable emulsions.

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of 4,4'-dimethoxy-2,2'-bipyridine in each phase using a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

-

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of 4,4'-dimethoxy-2,2'-bipyridine provide detailed information about its molecular structure.[17][18]

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of the related [PtCl₂(4,4'-dimethoxy-2,2'-bipyridine)] complex shows characteristic signals that can be extrapolated to the free ligand.[19] For the free ligand, one would expect:

-

A singlet for the methoxy protons (-OCH₃) at approximately 4.05 ppm.

-

A set of signals for the aromatic protons of the pyridine rings. Specifically, a doublet for the proton at the 6-position, a doublet for the proton at the 3-position, and a doublet of doublets for the proton at the 5-position.

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum of the platinum complex provides insight into the carbon framework of the free ligand.[19] Key expected resonances for the free ligand include:

-

A signal for the methoxy carbon at around 57.6 ppm.

-

Signals for the aromatic carbons of the pyridine rings, with the carbon bearing the methoxy group appearing at a downfield chemical shift (around 168.2 ppm in the complex) and the other aromatic carbons appearing in the typical aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,4'-dimethoxy-2,2'-bipyridine would be expected to show characteristic absorption bands for the C-O stretching of the methoxy groups, C=N and C=C stretching vibrations of the pyridine rings, and C-H stretching and bending vibrations.

UV-Visible and Photoluminescence Spectroscopy

Given its applications in OLEDs and as a ligand in photochemically active metal complexes, the UV-Visible absorption and photoluminescence properties of 4,4'-dimethoxy-2,2'-bipyridine are of significant interest.[2] The electron-donating methoxy groups are expected to cause a red-shift in the absorption and emission spectra compared to the parent 2,2'-bipyridine.[20] The UV-Vis spectrum would be characterized by π-π* transitions within the bipyridine system.

Crystal Structure

The single-crystal X-ray diffraction of 4,4'-dimethoxy-2,2'-bipyridine reveals a monoclinic crystal system. The dihedral angle between the two pyridine rings is relatively small, indicating a near-planar conformation. The crystal packing is stabilized by intermolecular C-H···N and C-H···π interactions, which organize the molecules into a three-dimensional network.

Synthesis

The synthesis of 4,4'-disubstituted-2,2'-bipyridines can be achieved through various cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, is a classical and effective method for the synthesis of symmetrical biaryls.[21][22][23][24]

Generalized Ullmann-type Synthesis of 4,4'-Dimethoxy-2,2'-bipyridine:

This reaction would typically involve the homocoupling of a 4-methoxy-2-halopyridine in the presence of a copper catalyst at elevated temperatures.

Figure 1. Generalized workflow for the Ullmann coupling synthesis.

Applications in Research and Development

Coordination Chemistry and Catalysis

The bidentate chelating nature of the bipyridine core, combined with the electron-donating effect of the methoxy groups, makes 4,4'-dimethoxy-2,2'-bipyridine an excellent ligand for stabilizing transition metal catalysts.[1][3] These metal complexes are employed in a variety of catalytic transformations, including greener oxidation reactions.[25]

Materials Science

The ability of 4,4'-dimethoxy-2,2'-bipyridine to form stable, luminescent metal complexes is exploited in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.[2] The electronic properties of the ligand can be fine-tuned to control the emission color and efficiency of the resulting materials.

Drug Development

As a pharmaceutical intermediate, 4,4'-dimethoxy-2,2'-bipyridine serves as a scaffold for the synthesis of more complex molecules with potential therapeutic activity.[3] Its metal complexes have also been investigated for their anticancer properties, with research exploring their mechanisms of action and potential as novel chemotherapeutic agents.[6][19][20]

Conclusion

4,4'-Dimethoxy-2,2'-bipyridine is a molecule of significant scientific interest, with its physicochemical properties underpinning its wide-ranging applications. This guide has provided a detailed overview of its core characteristics, from its fundamental properties to its spectroscopic and structural features. The inclusion of detailed experimental protocols for the determination of solubility and lipophilicity aims to equip researchers with the practical knowledge required to effectively utilize this compound in their work. As research in catalysis, materials science, and drug discovery continues to advance, a thorough understanding of the physicochemical properties of key building blocks like 4,4'-dimethoxy-2,2'-bipyridine will remain essential for innovation.

References

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. (2021). PubMed. Retrieved January 11, 2026, from [Link]

-

Recent Progress on the Synthesis of Bipyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Anticancer Activity of Metallodrugs and Metallizing Host Defense Peptides—Current Developments in Structure-Activity Relationship. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

The Chemistry of Coordination: Understanding 4,4'-Dimethoxy-2,2'-Bipyridine as a Ligand. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

-

Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 11, 2026, from [Link]

-

Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

-

(PDF) Stereochemistry of new nitrogen containing heterocyclic compounds. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

-

4,4'-Dimethoxy-2,2'-bipyridine: A Strategic Intermediate for Material Scientists. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

-

Unlocking Potential: The Role of 4,4'-Dimethoxy-2,2'-Bipyridine in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

-

Comparison of Automated Continuous Flow Method With Shake-Flask Method in Determining Partition Coefficients of Bidentate Hydroxypyridinone Ligands. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

-

LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved January 11, 2026, from [Link]

-

The correlation of the Log P values obtained by the shake flask method... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

4,4'-Dimethoxy-2,2'-bipyridyl. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

Anticancer Activity of Nonpolar Pt(CH3)2I2{bipy} is Found to be Superior among Four Similar Organoplatinum(IV) Complexes. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 11, 2026, from [Link]

-

4,4'-Dimethoxy-2,2'-bipyridyl. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. Retrieved January 11, 2026, from [Link]

-

Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

-

NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. (n.d.). UCL Discovery. Retrieved January 11, 2026, from [Link]

-

Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands. (n.d.). Journal of the Chemical Society, Dalton Transactions. Retrieved January 11, 2026, from [Link]

-

What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine? (2022). ResearchGate. Retrieved January 11, 2026, from [Link]

-

13C NMR Spectrum (1D, 1000 MHz, D2O, predicted). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]

-

Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]

-

Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

4,4'-Dihydroxy-2,2'-bipyridine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Structures and photophysical properties of two luminescent bipyridine compounds: 2',6'-difluoro-6-[3-(pyridin-2-yloxy)phenyl]. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4,4'-Dimethoxy-2,2'-bipyridyl | C12H12N2O2 | CID 2733927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4'-DIMETHOXY-2,2'-BIPYRIDINE | 17217-57-1 [chemicalbook.com]

- 6. Anticancer Activity of Nonpolar Pt(CH3)2I2{bipy} is Found to be Superior among Four Similar Organoplatinum(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 24. Ullmann Reaction [organic-chemistry.org]

- 25. scbt.com [scbt.com]

Morpholine-4-carboximidamide hydrochloride molecular structure and weight

An In-Depth Technical Guide to Morpholine-4-carboximidamide Hydrochloride (CAS: 5638-78-8)

Introduction

Morpholine-4-carboximidamide hydrochloride is a crystalline organic compound that serves as a valuable and versatile intermediate in synthetic organic chemistry.[1] Structurally, it is a derivative of morpholine, a six-membered heterocycle, featuring a carboximidamide functional group, which is analogous to a guanidine moiety.[1][2] This unique combination imparts distinct chemical reactivity, making it a key building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry for the construction of pharmacophores like pyrazoles and pyrimidines.[1]

This guide provides a comprehensive technical overview of Morpholine-4-carboximidamide hydrochloride, detailing its molecular structure, physicochemical properties, established synthesis protocols, and applications. The information is curated for researchers, chemists, and drug development professionals who utilize such building blocks in their synthetic workflows.

Molecular Identity and Structure

Precise identification is critical in chemical synthesis. Morpholine-4-carboximidamide hydrochloride is unambiguously identified by its unique Chemical Abstracts Service (CAS) number, 5638-78-8, which specifically designates the hydrochloride salt form.[1]

Chemical Identifiers

The fundamental identifiers for this compound are summarized below, providing standardized nomenclature and machine-readable formats for database integration and chemical informatics.

| Identifier | Value | Source(s) |

| CAS Number | 5638-78-8 | [1][3][4][5][6] |

| IUPAC Name | morpholine-4-carboximidamide;hydrochloride | [1] |

| Molecular Formula | C₅H₁₂ClN₃O | [1][5] |

| SMILES | C1COCCN1C(=N)N.Cl | [1] |

| InChI | InChI=1S/C5H11N3O.ClH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | [1][3] |

| InChI Key | DUXSXDMXKUUYHP-UHFFFAOYSA-N | [1][3] |

Molecular Structure Analysis

The structure of Morpholine-4-carboximidamide hydrochloride consists of three key components:

-

Morpholine Ring : A six-membered heterocyclic ring containing both an oxygen and a nitrogen atom. This moiety is a common scaffold in medicinal chemistry, often conferring favorable pharmacokinetic properties such as improved solubility.

-

Carboximidamide Group : This functional group, -C(=NH)NH₂, is attached to the nitrogen atom of the morpholine ring. Its guanidine-like structure is basic and allows for the formation of a stable salt.[1]

-

Hydrochloride Salt : The compound is supplied as a hydrochloride salt, which protonates the basic carboximidamide group. This ionic stabilization significantly enhances the compound's crystalline nature, stability, and aqueous solubility, facilitating its handling and use in various reaction conditions.[1][3]

Structural Visualization

The following diagram illustrates the two-dimensional chemical structure of the compound.

Caption: 2D structure of Morpholine-4-carboximidamide hydrochloride.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental setups.

Molecular Weight

The molecular weight is a fundamental property derived from the molecular formula. It is essential for stoichiometric calculations in chemical reactions.

| Compound Form | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |

| Hydrochloride Salt | C₅H₁₂ClN₃O | 165.62 | [1][5] |

| Free Base | C₅H₁₁N₃O | 129.16 | [1] |

Physical Properties

The table below summarizes the key physical characteristics of the compound.

| Property | Value | Source(s) |

| Appearance | Colorless to white crystalline solid | [1][3] |

| Melting Point | 138-139 °C | [1][7] |

| Solubility | Highly soluble in water | [1][3] |

| Storage Conditions | Store at room temperature under an inert atmosphere | [6] |

Synthesis and Mechanistic Insights

The synthesis of Morpholine-4-carboximidamide hydrochloride can be achieved through several routes. The choice of method often depends on the desired scale, purity, and available starting materials.

Established Laboratory Synthesis

A well-documented laboratory-scale synthesis involves a two-step process starting from O-methylisourea sulfate and morpholine.[2]

Step-by-Step Protocol:

-

Amidine Salt Formation: One equivalent of O-methylisourea sulfate is heated under reflux with two equivalents of morpholine. The reaction proceeds via nucleophilic attack of the morpholine nitrogen on the isourea, displacing the methoxy group. The methanol byproduct is distilled off to drive the reaction to completion, precipitating the intermediate salt, 4-morpholine-carboxamidinium sulfate.

-

Deprotonation and Isolation: The intermediate salt is dissolved in water and treated with a strong base, such as sodium hydroxide, typically under ice cooling to manage the exothermic reaction. This deprotonates the amidinium ion to yield the free base, morpholine-4-carboxamidine.

-

Extraction & Salt Formation: The aqueous phase is extracted with an organic solvent (e.g., diethyl ether) to isolate the free base. After drying the organic phase, the solvent is evaporated. The resulting free base can then be treated with hydrochloric acid to precipitate the stable, crystalline Morpholine-4-carboximidamide hydrochloride.

Laboratory Synthesis Workflow

The following diagram outlines the key stages of the laboratory synthesis protocol.

Caption: Workflow for the two-step laboratory synthesis.

Alternative Industrial Synthesis

A patent describes a more streamlined, one-pot industrial process that avoids the isolation of intermediates.[8] This method leverages in-situ generation of reactants under pressure.

Process Overview: This method involves charging a high-pressure reactor with diethylene glycol, dicyandiamide, ammonium chloride, and aqueous sulfuric acid.[8] Under elevated temperature (120-130°C) and pressure (0.3-0.5 MPa), the diethylene glycol and ammonium chloride react in-situ under the catalytic action of sulfuric acid to form morpholine hydrochloride. This immediately reacts with dicyandiamide in a guanidinylation reaction to yield the final product directly.[8] The key advantage of this approach is the simplification of the synthesis process, which reduces side reactions and improves overall yield and environmental friendliness.[8]

Applications in Research and Development

Morpholine-4-carboximidamide hydrochloride is not typically an end-product but rather a crucial building block. Its guanidine-like structure is a key feature, enabling its use in various synthetic transformations.[1]

-

Heterocyclic Synthesis : It serves as a versatile precursor for constructing more complex heterocyclic systems. It has been successfully employed in the synthesis of pyrazole- and pyrimidine-based compounds, which are core structures in many antiviral and antibacterial drug discovery programs.[1]

-

Medicinal Chemistry : The morpholine moiety is often incorporated into drug candidates to improve their pharmacological profiles. As a readily available source of a substituted guanidine attached to a morpholine scaffold, this compound is of significant interest to medicinal chemists.

-

Material Science : While less explored, the combination of a nitrogen-containing heterocycle and a positively charged group suggests potential applications in material science, although further research is needed in this area.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. Morpholine-4-carboximidamide hydrochloride is classified with the GHS07 pictogram, indicating it can be a skin, eye, or respiratory irritant.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Handling : Should be handled in a well-ventilated area, such as a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Morpholine-4-carboximidamide hydrochloride is a well-characterized and synthetically useful compound. Its stable, crystalline, and water-soluble nature makes it a practical and versatile intermediate for chemical synthesis. A thorough understanding of its molecular structure, properties, and reactivity is essential for its effective application in the development of novel pharmaceuticals and other advanced materials.

References

-

morpholine-4-carboximidamide hydrochloride, CAS No. 5638-78-8. iChemical. [Link]

-

4-Morpholinecarboxamidine. National Institutes of Health (PMC). [Link]

-

Cas 5638-78-8,morpholine-4-carboximidamide. LookChem. [Link]

-

Morpholine-4-carboxamide | C5H10N2O2 | CID 75088. PubChem - NIH. [Link]

-

Morpholine-4-carboximidamide Hydrobromide | C5H12BrN3O | CID 2806564. PubChem. [Link]

- Synthetic method of moroxydine hydrochlofide.

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]

- 2. 4-Morpholinecarboxamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 5638-78-8: 4-Morpholinecarboximidamide, hydrochloride … [cymitquimica.com]

- 4. morpholine-4-carboximidamide hydrochloride, CAS No. 5638-78-8 - iChemical [ichemical.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. 5638-78-8|Morpholine-4-carboximidamide hydrochloride|BLD Pharm [bldpharm.com]

- 7. Cas 5638-78-8,morpholine-4-carboximidamide | lookchem [lookchem.com]

- 8. CN105481797A - Synthetic method of moroxydine hydrochlofide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Morpholine-4-carboximidamide Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility characteristics of Morpholine-4-carboximidamide hydrochloride (CAS: 5638-78-8), a guanidine derivative of significant interest in medicinal chemistry and organic synthesis. In the absence of extensive published empirical data for this specific molecule, this guide establishes a robust theoretical framework to predict its solubility in various organic solvents. We leverage the physicochemical properties of its core functional groups and draw parallels with its close structural analogue, guanidine hydrochloride. Furthermore, this document outlines a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to validate these predictions and generate reliable data for their specific applications.

Introduction to Morpholine-4-carboximidamide Hydrochloride

Morpholine-4-carboximidamide hydrochloride is an organic salt with the molecular formula C₅H₁₂ClN₃O and a molecular weight of 165.62 g/mol .[1] The structure features a morpholine ring attached to a carboximidamide (guanidine-like) functional group, presented as its hydrochloride salt.[1] This compound exists as a colorless to white crystalline solid.[1] Its guanidine-like structure makes it a versatile intermediate in the synthesis of complex heterocyclic compounds, including those with potential antiviral and antibacterial activities.[1] Given its high solubility in aqueous systems, understanding its behavior in organic solvents is paramount for applications in organic synthesis, purification, and the development of non-aqueous formulations.

Theoretical Framework for Solubility

The solubility of a compound is governed by a complex interplay of its intrinsic physicochemical properties and the characteristics of the solvent. For an ionic compound like Morpholine-4-carboximidamide hydrochloride, the key factors are its crystal lattice energy, the solvation energy of its ions, and the polarity and hydrogen bonding capabilities of the solvent.

Physicochemical Properties

-

pKa: The pKa of the conjugate acid of the carboximidamide group is expected to be high, similar to that of guanidine hydrochloride (pKa of 13.6), due to the extensive resonance stabilization of the protonated form.[2] The morpholine moiety has a pKa of approximately 8.5.[3] In its hydrochloride salt form, the highly basic carboximidamide group will be protonated. The solubility in protic organic solvents will be influenced by the solvent's ability to stabilize both the protonated cation and the chloride anion.

-

logP: The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity. The logP of the parent morpholine is -0.86, indicating its hydrophilic nature.[3] The addition of the polar, ionizable carboximidamide group further increases the hydrophilicity of Morpholine-4-carboximidamide hydrochloride. A predicted logP for the neutral base would be significantly low, suggesting poor solubility in non-polar organic solvents.

-

Physical Form: The compound is a crystalline solid.[1] The energy required to overcome the crystal lattice forces is a significant barrier to dissolution. Solvents that can effectively solvate the individual ions and disrupt the crystal lattice will exhibit higher solubilizing capacity.

Thermodynamics of Salt Dissolution in Organic Solvents

The dissolution of a salt in a solvent is a thermodynamic process driven by the change in Gibbs free energy (ΔG).[4][5] For dissolution to be spontaneous, ΔG must be negative. The process can be conceptually broken down into two main steps:

-

Lattice Dissociation: The endothermic process of breaking the ionic bonds in the crystal lattice to yield gaseous ions.

-

Solvation: The exothermic process of the solvent molecules surrounding the individual ions.[6]

The overall enthalpy of solution (ΔHsol) is the sum of the lattice energy and the solvation energy. Whether the overall process is endothermic or exothermic depends on the balance between these two energies.[6]

Predictive Solubility Profile based on a Structural Analogue

| Organic Solvent | Predicted Solubility of Morpholine-4-carboximidamide hydrochloride | Rationale based on Guanidine Hydrochloride (GuHCl) Solubility Data[7] |

| Polar Protic Solvents | ||

| Methanol | High | GuHCl is soluble in methanol. The morpholine ring may slightly decrease polarity compared to GuHCl, but high solubility is still expected. |

| Ethanol | Moderate to High | GuHCl is soluble in ethanol. Similar to methanol, good solubility is anticipated. |

| n-Propanol | Moderate | GuHCl has moderate solubility in n-propanol. The increasing alkyl chain length of the alcohol may reduce its ability to solvate the ions. |

| Isopropanol | Moderate | GuHCl has moderate solubility in isopropanol. |

| Polar Aprotic Solvents | ||

| Dimethylformamide (DMF) | High | GuHCl exhibits high solubility in DMF. The high polarity and hydrogen bond accepting capability of DMF make it a good solvent for this type of salt. |

| Dimethyl sulfoxide (DMSO) | High | GuHCl is soluble in DMSO. DMSO is a strong hydrogen bond acceptor and highly polar, favoring the dissolution of ionic compounds. |

| Acetonitrile | Low to Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMF or DMSO, which may result in lower solubility. |

| Non-Polar Solvents | ||

| Toluene | Very Low / Insoluble | The large polarity difference between the ionic solute and the non-polar solvent will result in very poor solubility. |

| Hexane | Very Low / Insoluble | Similar to toluene, the non-polar nature of hexane makes it a very poor solvent for this compound. |

Disclaimer: The solubility data presented in this table is a prediction based on a structural analogue and should be confirmed by experimental measurement.

Experimental Determination of Solubility

To obtain accurate solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of Morpholine-4-carboximidamide hydrochloride in a given organic solvent.

Materials:

-

Morpholine-4-carboximidamide hydrochloride (solid)

-

Selected organic solvents (analytical grade or higher)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Morpholine-4-carboximidamide hydrochloride to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high concentration readings.

-

-

Quantification:

-

Data Analysis:

-

Prepare a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of a series of known standards of Morpholine-4-carboximidamide hydrochloride.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

-

Causality Behind Experimental Choices

-

Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.

-

Sufficient Equilibration Time: Allows the dissolution process to reach a steady state, providing the true equilibrium solubility.

-

Filtration: Prevents undissolved particles from being included in the analysis, which would lead to an overestimation of solubility.

-

Validated Analytical Method: Ensures that the quantification of the dissolved compound is accurate and reliable. HPLC is a common choice for non-volatile organic compounds, offering good sensitivity and selectivity.[8][9][10] Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring a derivatization step to increase the volatility of the analyte.[11][12]

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

This technical guide provides a comprehensive overview of the solubility of Morpholine-4-carboximidamide hydrochloride in organic solvents. While direct experimental data is scarce, a robust theoretical framework based on its physicochemical properties and a predictive model using the structural analogue Guanidine hydrochloride have been established. The provided detailed experimental protocol for the shake-flask method, along with the rationale for each step, equips researchers with the necessary tools to generate accurate and reliable solubility data. Such data is indispensable for the effective utilization of Morpholine-4-carboximidamide hydrochloride in drug development, organic synthesis, and other scientific endeavors. The principles and methodologies outlined herein serve as a valuable resource for scientists and researchers working with this and other novel chemical entities.

References

- BenchChem. (2025).

- ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.

- ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research.

- Shenyang East Chemical Science-Tech Co., Ltd. (2023, November 30). Liquid phase method for morpholine. ES CHEM Co.,Ltd.

- ACS Publications. (2025, August 5). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.

- BenchChem. (2025).

- Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6).

- De Gruyter. (n.d.). New Guanidinium-based Room-temperature Ionic Liquids.

- Beilstein Journal of Organic Chemistry. (2017, March 22). Derivatives of the triaminoguanidinium ion, 5. Acylation of triaminoguanidines leading to symmetrical tris(acylamino)guanidines and mesoionic 1,2,4-triazolium-3-aminides.

- WebAssign. (n.d.). Thermodynamics of Salt Dissolution.

- ResearchGate. (2025, August 9). New Guanidinium-based Room-temperature Ionic Liquids.

- Fountainhead Press. (n.d.).

- IU Pressbooks. (n.d.). Thermodynamics of the Solvation of Salts – Virtual Chemistry Experiments.

- Sciencemadness Wiki. (2020, February 18). Guanidinium chloride.

- PMC. (n.d.). Biorelevant pKa (37°C)

- PubChem. (n.d.). Morpholine-4-carboxamide.

- Smolecule. (2023, August 15). Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8.

- Wikipedia. (n.d.). Guanidinium chloride.

- PubChem. (n.d.). Morpholine.

Sources

- 1. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]

- 2. Guanidinium chloride - Wikipedia [en.wikipedia.org]

- 3. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. webassign.net [webassign.net]

- 5. Thermodynamics of the Solvation of Salts – Virtual Chemistry Experiments [iu.pressbooks.pub]

- 6. fountainheadpress.com [fountainheadpress.com]

- 7. Guanidinium chloride - Sciencemadness Wiki [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 10. ijpsdronline.com [ijpsdronline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Proposed Mechanism of Action for Morpholine-4-carboximidamide Hydrochloride

Abstract: Morpholine-4-carboximidamide hydrochloride is a synthetic compound featuring a core guanidinium-like group, suggesting a strong structural and functional analogy to L-arginine, the endogenous substrate for Nitric Oxide Synthase (NOS). This guide posits that the primary mechanism of action for this compound is the competitive inhibition of NOS isoforms. We will explore the biochemical basis for this hypothesis, outline rigorous experimental protocols for its validation, and discuss the potential downstream physiological consequences and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals engaged in enzyme inhibition and signal transduction.

Part 1: Introduction and Core Hypothesis

Nitric oxide (NO) is a fundamental signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] The production of NO is tightly regulated by a family of enzymes known as Nitric Oxide Synthases (NOS), which catalyze the oxidation of L-arginine to L-citrulline and NO.[3][4] There are three primary isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3), each with distinct roles in health and disease.[1][5][6]

Given the critical role of NO, the modulation of NOS activity has become a significant area of therapeutic interest.[7][8] Small molecules that can selectively inhibit NOS isoforms are valuable tools for treating conditions characterized by dysregulated NO production, such as neurodegenerative diseases, septic shock, and certain cancers.[7][9][10]

The structure of Morpholine-4-carboximidamide hydrochloride is notable for its carboximidamide functional group, which is a structural bioisostere of the guanidinium group of L-arginine. This structural mimicry is the cornerstone of our central hypothesis:

Hypothesis: Morpholine-4-carboximidamide hydrochloride acts as a competitive inhibitor of Nitric Oxide Synthase (NOS) by binding to the L-arginine substrate site in the enzyme's active pocket, thereby reducing or blocking the synthesis of nitric oxide.

Numerous L-arginine analogs and guanidine-containing compounds have been shown to be potent NOS inhibitors.[11][12][13][14] The morpholine moiety is likely incorporated to enhance the compound's physicochemical properties, such as solubility and metabolic stability, without participating directly in the enzyme inhibition itself. This guide will now delve into the specifics of this proposed mechanism and the methodologies required to validate it.

Part 2: The Proposed Core Mechanism: Competitive Inhibition of Nitric Oxide Synthase

The catalytic activity of all NOS isoforms depends on the binding of L-arginine to the enzyme's active site.[3][4] We propose that Morpholine-4-carboximidamide hydrochloride directly competes with L-arginine for this binding site.

The positively charged carboximidamide group is expected to form strong ionic and hydrogen bond interactions with key amino acid residues in the active site, mirroring the interactions of L-arginine's native guanidinium group. By occupying this site, the compound prevents the binding of L-arginine, halting the catalytic cycle and subsequent NO production.

The diagram below illustrates the canonical NOS catalytic cycle and the proposed point of inhibition by Morpholine-4-carboximidamide hydrochloride.

Caption: Proposed mechanism of NOS inhibition by Morpholine-4-carboximidamide HCl.

Part 3: Experimental Validation of the Proposed Mechanism

To rigorously test our hypothesis, a multi-tiered experimental approach is necessary, moving from in vitro enzyme assays to cell-based models. This ensures a comprehensive and self-validating system of inquiry.

Workflow for Mechanistic Validation

The overall experimental workflow is designed to first confirm direct enzyme interaction and then to assess the compound's efficacy in a more physiologically relevant context.

Caption: A logical workflow for validating the proposed mechanism of action.

Protocol 1: In Vitro NOS Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of Morpholine-4-carboximidamide hydrochloride against the three purified human NOS isoforms (nNOS, eNOS, iNOS) and to assess its selectivity.

Causality: This is the most direct test of the hypothesis. By using purified enzymes, we eliminate confounding cellular factors and can definitively state whether the compound interacts with and inhibits the target. Measuring activity against all three isoforms is crucial for understanding its potential therapeutic window and side-effect profile.[11][13]

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4) containing necessary cofactors: NADPH, CaCl2, calmodulin, and tetrahydrobiopterin.

-

Prepare a stock solution of the substrate, L-arginine.

-

Prepare serial dilutions of Morpholine-4-carboximidamide hydrochloride (test compound) in the assay buffer. A vehicle control (e.g., DMSO or water) must be included.

-

-

Assay Setup (96-well plate format):

-

To appropriate wells, add the assay buffer, cofactor mix, and varying concentrations of the test compound or vehicle.

-

Add the purified NOS enzyme (nNOS, eNOS, or iNOS) to each well to initiate the reaction.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Detection of NO Production: The amount of NO produced is indirectly quantified by measuring the accumulation of its stable breakdown products, nitrite and nitrate.[15][16] This is typically done using the Griess reaction.[17][18]

-

Add Griess Reagent I (e.g., sulfanilamide in phosphoric acid) to each well and incubate for 5-10 minutes, protected from light.

-

Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine) and incubate for another 5-10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.[15]

-

Calculate the nitrite concentration in each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC50 value for each isoform.

-

Hypothetical Data Summary:

| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) |

| Morpholine-4-carboximidamide HCl | 25.4 | 80.1 | 5.2 | 15.4x | 4.9x |

| Aminoguanidine (Control) | >100 | >100 | 20.5 | ~1x | ~1x |

This table presents hypothetical data to illustrate how results would be structured to show moderate potency and selectivity for the iNOS isoform.

Protocol 2: Cellular Assay for Nitric Oxide Production (Griess Assay)

Objective: To confirm that the compound can inhibit NO production in a cellular context, specifically targeting the inducible NOS (iNOS) isoform.

Causality: This experiment validates the in vitro findings in a more complex biological system. Using lipopolysaccharide (LPS)-stimulated macrophage cells (like RAW 264.7) provides a standard model for iNOS induction and activity.[19] A positive result here demonstrates that the compound is cell-permeable and effective in a cellular environment.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media until they reach ~80% confluency.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of Morpholine-4-carboximidamide hydrochloride for 1 hour.

-

Induce iNOS expression by adding an inflammatory stimulus, such as LPS (1 µg/mL). Include a non-stimulated control group.

-

-

Incubation: Incubate the cells for 24 hours to allow for iNOS expression and NO production.

-

Sample Collection: Collect the cell culture supernatant from each well.[15]

-

Nitrite Quantification (Griess Assay):

-

Data Analysis:

-

Use a sodium nitrite standard curve to calculate the nitrite concentration in the supernatant.

-

Compare the nitrite levels in compound-treated, LPS-stimulated cells to those in cells stimulated with LPS alone to determine the extent of inhibition.

-

Part 4: Potential Downstream Effects and Therapeutic Implications

The inhibition of NOS enzymes can have profound physiological consequences, which vary depending on the isoform being targeted.[2][22]

-

iNOS Inhibition: Overproduction of NO by iNOS is a hallmark of inflammatory conditions and septic shock.[1] An iNOS-selective inhibitor could be therapeutically valuable in treating sepsis, rheumatoid arthritis, and other inflammatory diseases.[6][10]

-

nNOS Inhibition: Dysregulated nNOS activity is implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as in the pathophysiology of stroke and chronic pain.[7][9] A selective nNOS inhibitor could offer neuroprotective benefits.[19]

-

eNOS Inhibition: eNOS is crucial for maintaining cardiovascular homeostasis through vasodilation.[3][5] Inhibition of eNOS is generally undesirable as it can lead to hypertension and other cardiovascular complications. Therefore, selectivity against eNOS is a critical parameter for any therapeutic NOS inhibitor.

Based on the proposed mechanism, Morpholine-4-carboximidamide hydrochloride could be a valuable research tool for studying the roles of NO in various biological systems. If isoform selectivity is established, particularly for iNOS or nNOS, it could represent a lead compound for drug development programs targeting a range of pathologies.[6][7]

References

-

Title: Nitric Oxide: Physiological Functions, Delivery, and Biomedical Applications - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors Source: Scientific Research Publishing URL: [Link]

-

Title: What are NOS inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

-

Title: Physiological and clinical importance of nitric oxide Source: PubMed URL: [Link]

-

Title: Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase Source: PubMed URL: [Link]

-

Title: Nω-NITRO-Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Nitric Oxide Source: CV Physiology URL: [Link]

-

Title: 4.6. Nitric Oxide Assay Source: Bio-protocol URL: [Link]

-

Title: Biological functions of nitric oxide Source: Wikipedia URL: [Link]

-

Title: Characterization of the Role of Nitric Oxide and Its Clinical Applications Source: Karger Publishers URL: [Link]

-

Title: What are nNOS inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

-

Title: Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors Source: Scirp.org URL: [Link]

-

Title: Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay Source: MDPI URL: [Link]

-

Title: Protocol Griess Test Source: Sci.pe URL: [Link]

-

Title: In vitro activity and selectivity of nitro-guanidines against the isolated isoforms of NOS Source: ResearchGate URL: [Link]

-

Title: Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders? Source: MDPI URL: [Link]

-

Title: L-arginine analogs as alternate substrates for nitric oxide synthase Source: PubMed URL: [Link]

-

Title: EnzyChrom™ Nitric Oxide Synthase Assay Kit Source: BioAssay Systems URL: [Link]

-

Title: Nitric oxide inhibition strategies - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Mechanism of action of L-arginine on the parameters examined in the... Source: ResearchGate URL: [Link]

-

Title: Therapeutic potential of nitric oxide synthase inhibitor from natural sources for the treatment of ischemic stroke - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: The Science Behind L-Arginine: Mechanism of Action for Health and Performance Source: Ingredients Inc. URL: [Link]

Sources

- 1. Nitric Oxide: Physiological Functions, Delivery, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological and clinical importance of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological functions of nitric oxide - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. CV Physiology | Nitric Oxide [cvphysiology.com]

- 6. scirp.org [scirp.org]

- 7. What are NOS inhibitors and how do they work? [synapse.patsnap.com]

- 8. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are nNOS inhibitors and how do they work? [synapse.patsnap.com]

- 10. Therapeutic potential of nitric oxide synthase inhibitor from natural sources for the treatment of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scirp.org [scirp.org]

- 12. Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nω-NITRO-Nω’-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-arginine analogs as alternate substrates for nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. 4.6. Nitric Oxide Assay [bio-protocol.org]

- 21. Protocol Griess Test [protocols.io]

- 22. karger.com [karger.com]

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activities of Morpholine Derivatives

Morpholine, a six-membered heterocyclic organic compound containing both amine and ether functional groups, has emerged as a cornerstone in modern drug discovery.[1][2] Its unique physicochemical properties, including a flexible chair-like conformation, a well-balanced lipophilic-hydrophilic profile, and the ability of its oxygen and nitrogen atoms to participate in hydrogen bonding, make it a "privileged pharmacophore."[3][4] This means the morpholine moiety is frequently found in compounds exhibiting a wide range of biological activities, often enhancing potency, modulating pharmacokinetic properties, and improving metabolic stability.[3][5] Its versatility allows it to serve either as an integral part of a pharmacophore, directly interacting with biological targets, or as a flexible scaffold to correctly orient other functional groups.[4][5]

This guide provides a detailed exploration of the principal biological activities of morpholine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their therapeutic potential.

Caption: The Morpholine Scaffold: Properties and Key Activities.

Anticancer Activity

The development of novel anticancer agents is a primary focus of medicinal chemistry, and morpholine derivatives have shown significant promise.[6] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells, leading to apoptosis (programmed cell death) and cell cycle arrest.[7][8]

Mechanism of Action & Structure-Activity Relationship (SAR)

A prominent target for morpholine-containing anticancer agents is the PI3K/Akt/mTOR pathway , which is crucial for cell growth, proliferation, and survival.[4] The morpholine ring is a key feature in potent inhibitors, where its oxygen atom can form critical hydrogen bonds in the kinase hinge region.[9] SAR studies have revealed that substitutions on the morpholine ring and the attached aromatic systems can significantly influence potency and selectivity.[2][9] For instance, certain morpholine-substituted quinazoline derivatives have demonstrated potent cytotoxic activity against lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cancer cell lines, with some compounds showing greater efficacy than the standard drug colchicine.[8] These compounds were found to induce apoptosis by targeting the Bcl-2 protein family.[8]

Data Presentation: In Vitro Cytotoxicity

Quantitative data from cytotoxicity assays are typically summarized to compare the efficacy of new derivatives against standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC₅₀) is a key parameter.

| Compound | Cell Line | IC₅₀ (µM) ± SD | Selectivity Index (SI) | Reference |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | >2.4 | [8] |

| MCF-7 (Breast) | 6.44 ± 0.29 | >3.8 | [8] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | >2.6 | [8] | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | >2.9 | [7] |

| MCF-7 (Breast) | 3.15 ± 0.23 | >7.9 | [7] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | >7.4 | [7] | |

| Colchicine | MCF-7 (Breast) | 7.23 ± 0.34 | - | [8] |

| Selectivity Index (SI) is calculated as IC₅₀ in non-cancerous cells (e.g., HEK293) / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells. The referenced study confirmed non-toxicity against HEK293 cells at 25 µM.[8] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the IC₅₀ value of a morpholine derivative against a cancer cell line.[10][11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test morpholine derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Caption: Workflow for evaluating anticancer drug specificity in vitro.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[12] Morpholine derivatives have emerged as promising therapeutic agents due to their ability to cross the blood-brain barrier and modulate key enzymes involved in these disease processes.[4][13]

Mechanism of Action & SAR

A key strategy in treating neurodegeneration is the inhibition of enzymes that degrade neurotransmitters or contribute to oxidative stress. Morpholine derivatives have been successfully designed as potent inhibitors of:

-

Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.[12][14]

-

Monoamine Oxidases (MAO-A and MAO-B): MAO-B inhibition is a validated strategy for Parkinson's disease, as it increases dopamine levels and reduces the production of neurotoxic reactive oxygen species (ROS).[12][14]

SAR studies have shown that morpholine-based chalcones can act as potent dual inhibitors of MAO-B and AChE.[12] The morpholine ring's ability to modulate physicochemical properties is crucial for achieving the required brain permeability and target engagement.[4]

Experimental Protocol: In Vitro Neuroprotection Assessment

This protocol describes a method to evaluate the ability of a morpholine derivative to protect neuronal cells from oxidative stress-induced death, a common pathological event in neurodegeneration.[15][16]

Principle: SH-SY5Y human neuroblastoma cells are a common model for neurodegenerative research. Oxidative stress can be induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). The neuroprotective effect of a test compound is measured by its ability to increase cell viability in the presence of the neurotoxin.

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with FBS and antibiotics.

-

Seeding: Plate the cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the morpholine derivative for 1-2 hours before inducing toxicity.

-

Toxin Induction: Add a neurotoxin (e.g., H₂O₂ to a final concentration of 100 µM) to the wells. Include control wells: untreated cells, cells treated with the toxin only, and cells with the test compound only.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Viability Assessment: Assess cell viability using the MTT assay as described in Section 1.3.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the pre-treated groups compared to the "toxin only" group indicates a neuroprotective effect.

Further mechanistic studies can involve measuring intracellular ROS levels using fluorescent probes (like DCFH-DA) or assessing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[17]

Caption: MAO-B inhibition by morpholine derivatives for neuroprotection.

Anti-inflammatory Activity

Inflammation is a biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[18] The anti-inflammatory properties of morpholine derivatives are a significant area of research.[3][12]

Mechanism of Action

The anti-inflammatory effects of morpholine derivatives can be attributed to several mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[18][19] Other mechanisms include the stabilization of lysosomal membranes, preventing the release of inflammatory enzymes, and the inhibition of protein denaturation, a key feature of inflammation.[20][21]

Experimental Protocol: In Vitro Anti-inflammatory Assessment (HRBC Membrane Stabilization)

This protocol provides a simple and effective method to screen for anti-inflammatory activity by assessing the stabilization of the human red blood cell (HRBC) membrane.[21]

Principle: The HRBC membrane is analogous to the lysosomal membrane. When subjected to hypotonic stress, RBCs lyse, releasing hemoglobin. Anti-inflammatory agents can stabilize the membrane, thereby reducing hemolysis. The degree of hemolysis is measured spectrophotometrically.

Step-by-Step Methodology:

-

Blood Sample Preparation: Obtain a fresh whole blood sample from a healthy volunteer and mix it with an equal volume of Alsever's solution (anticoagulant). Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the packed RBCs three times with isotonic saline. Resuspend the final pellet to make a 10% (v/v) suspension in isotonic saline.

-

Reaction Mixture: Prepare reaction tubes as follows:

-

Control: 1.0 mL of phosphate buffer + 2.0 mL of hypotonic saline + 0.5 mL of HRBC suspension.

-

Test: 1.0 mL of phosphate buffer containing the test compound (at various concentrations) + 2.0 mL of hypotonic saline + 0.5 mL of HRBC suspension.

-

Standard: Use a known anti-inflammatory drug like Diclofenac sodium instead of the test compound.

-

-

Incubation: Incubate all tubes at 37°C for 30 minutes.

-

Centrifugation: Centrifuge the tubes at 3000 rpm for 10 minutes.

-

Absorbance Measurement: Collect the supernatant and measure the absorbance of the liberated hemoglobin at 560 nm.

-

Calculation: Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - ((Absorbance of Test / Absorbance of Control) * 100)

Sources

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]